REACTION_CXSMILES
|
[NH2:1][NH2:2].C[N:4]([CH:6]=[N:7][C:8](=O)[CH3:9])[CH3:5].[C:11]([OH:14])(=[O:13])C>>[CH3:9][C:8]1[N:2]([C:6]2[N:4]=[CH:5][C:9]([C:11]([OH:14])=[O:13])=[CH:8][N:7]=2)[N:1]=[CH:6][N:7]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
CN(C)C=NC(C)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CONCENTRATION
|
Details
|
concentrating the residue
|
Type
|
CUSTOM
|
Details
|
is purified by HPLC
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC=NN1C1=NC=C(C=N1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |